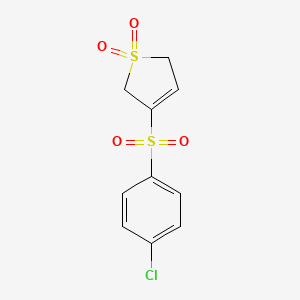

3-(4-氯苯基)磺酰-2,5-二氢噻吩 1,1-二氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

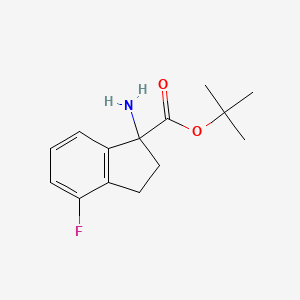

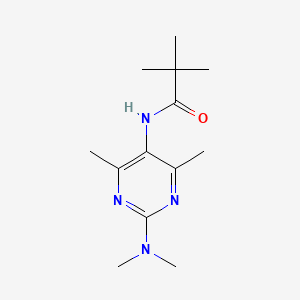

The compound 3-(4-Chlorophenyl)sulfonyl-2,5-dihydrothiophene 1,1-dioxide is a sulfur-containing organic molecule that is part of a broader class of compounds with potential applications in various fields of chemistry. While the specific molecule is not directly described in the provided papers, related compounds and their properties can offer insights into its characteristics.

Synthesis Analysis

The synthesis of related sulfonyl compounds involves the cheletropic addition of sulfur dioxide to vinyl sulfoxides and sulfones, as described in the second paper. This reaction proceeds in 1,2-dichloroethane at reflux, leading to the formation of substituted 2,5-dihydrothiophene 1,1-dioxides with very good yields . This suggests that a similar synthetic route could be employed for the synthesis of 3-(4-Chlorophenyl)sulfonyl-2,5-dihydrothiophene 1,1-dioxide, utilizing appropriate vinyl sulfoxides or sulfones as precursors.

Molecular Structure Analysis

The molecular structure of related compounds features nearly planar segments, such as the benzopyranone group, the chlorophenyl ring, and the ethene group, with the sulfonyl plane inclined at significant angles to these moieties . This indicates that 3-(4-Chlorophenyl)sulfonyl-2,5-dihydrothiophene 1,1-dioxide may also exhibit a complex geometry with various planar segments and non-planar sulfonyl groups, which could affect its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The chemical reactivity of sulfur-containing compounds like 3-(4-Chlorophenyl)sulfonyl-2,5-dihydrothiophene 1,1-dioxide can be inferred from the behavior of similar molecules under electron impact. For instance, methylsulfonylpolychlorobiphenyls show fragmentation patterns that are influenced by the position of the sulfur-containing group, with dominant ions such as [CH3SO]+ and [CH3SO2]+ . This suggests that the 3-(4-Chlorophenyl)sulfonyl group in the compound of interest may also influence its fragmentation pattern and stability under electron impact.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-(4-Chlorophenyl)sulfonyl-2,5-dihydrothiophene 1,1-dioxide are not directly reported in the provided papers, the properties of structurally related compounds can provide some context. The inclination of sulfonyl groups and the planarity of the molecule can affect its crystalline structure, melting point, and solubility . Additionally, the presence of the sulfonyl group and the chlorine atom could influence the compound's polarity, boiling point, and reactivity towards nucleophiles or electrophiles .

科学研究应用

- 亚砜烯是一种重要的丁二烯来源,丁二烯是合成橡胶、塑料和其他聚合物生产中必不可少的单体。 丁二烯与二氧化硫的环状加成反应生成亚砜烯,亚砜烯可以进一步用于丁二烯合成 .

- 研究人员利用亚砜烯的独特反应性进行有机合成。它不受酸的影响,甚至可以从浓硝酸中重结晶。 此外,在碱性条件下,2位和5位的质子易于与重水交换 .

- 在碱或氰化物存在下,3-亚砜烯异构化为2-亚砜烯和3-亚砜烯的混合物。在平衡状态下,该混合物中含有42%的3-亚砜烯和58%的2-亚砜烯。 可以通过加热该混合物来分离热力学上更稳定的2-亚砜烯 .

- 3-亚砜烯的催化氢化生成亚砜烷,亚砜烷是石油化工行业中广泛用于从烃流中提取芳烃的溶剂。 然而,硫化合物会使催化剂中毒,从而限制了产率 .

- 亚砜烯在水溶液中与溴反应生成3,4-二溴四氢噻吩-1,1-二氧化物。该中间体可以使用碳酸银脱溴化生成噻吩-1,1-二氧化物。 噻吩-1,1-二氧化物是一种具有多种应用的高反应性物质 .

丁二烯来源

有机合成

异构化为2-亚砜烯

氢化生成亚砜烷

卤化反应

衍生物和应用

作用机制

Target of Action

The primary targets of 3-(4-Chlorophenyl)sulfonyl-2,5-dihydrothiophene 1,1-dioxideSulfolene derivatives, which this compound is a part of, have been found to be biologically active and are used in the synthesis of various cyclic compounds . These include influenza virus neuraminidase inhibitors, antipsychotic substances, potassium channel blockers, photoactive substances, and analogues of antibiotics of a hydrogenated anthraquinone series .

Mode of Action

The exact mode of action of 3-(4-Chlorophenyl)sulfonyl-2,5-dihydrothiophene 1,1-dioxideThe reactions of polyalkylation, transformations of functional groups of the sulfolene ring, as well as the addition reaction at endo- and exocyclic multiple bonds are considered in the synthesis of polycyclic derivatives of sulfolane (sulfolene) .

Biochemical Pathways

The specific biochemical pathways affected by 3-(4-Chlorophenyl)sulfonyl-2,5-dihydrothiophene 1,1-dioxideIt’s known that sulfolene derivatives can participate in a variety of reactions, indicating that they may interact with multiple biochemical pathways .

Result of Action

The molecular and cellular effects of 3-(4-Chlorophenyl)sulfonyl-2,5-dihydrothiophene 1,1-dioxideGiven the wide range of applications of sulfolene derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level .

Action Environment

属性

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-2,5-dihydrothiophene 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO4S2/c11-8-1-3-9(4-2-8)17(14,15)10-5-6-16(12,13)7-10/h1-5H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBIXYEMMWQMBLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(CS1(=O)=O)S(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

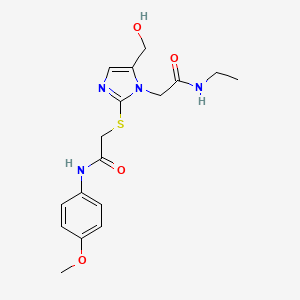

![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2508296.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide](/img/structure/B2508304.png)

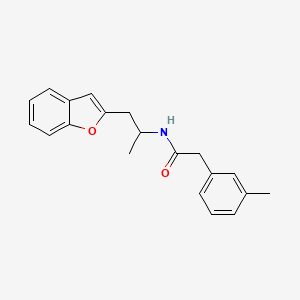

![ethyl 1-{4-[5-(2,4-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2508306.png)

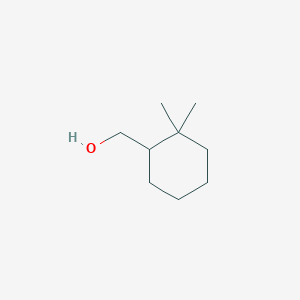

![N-{4-[4-(propan-2-yloxy)phenyl]-1,3-thiazol-2-yl}butanamide](/img/structure/B2508308.png)